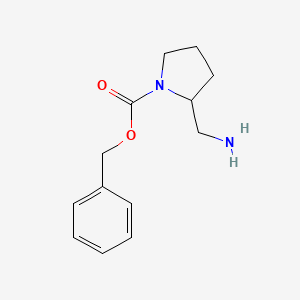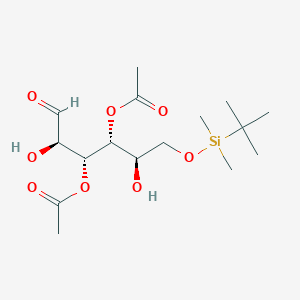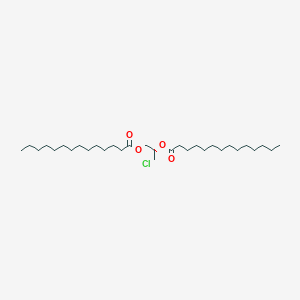
rac 2-Desaminomethyl-2-chloromethyl Milnacipran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 2-Desaminomethyl-2-chloromethyl Milnacipran: is a chemical compound that serves as an impurity of Milnacipran, a selective norepinephrine and serotonin reuptake inhibitor. Milnacipran is primarily used as an antidepressant and for the management of fibromyalgia .
Preparation Methods
The preparation of rac 2-Desaminomethyl-2-chloromethyl Milnacipran involves synthetic routes that typically include the chloromethylation of Milnacipran. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic pathways to ensure the purity and yield of the compound .
Chemical Reactions Analysis
rac 2-Desaminomethyl-2-chloromethyl Milnacipran undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to different products.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
rac 2-Desaminomethyl-2-chloromethyl Milnacipran has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of Milnacipran and its impurities.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Milnacipran, contributing to the development of better therapeutic agents.
Mechanism of Action
The mechanism of action of rac 2-Desaminomethyl-2-chloromethyl Milnacipran involves its interaction with neurotransmitter systems. It primarily targets the norepinephrine and serotonin transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This action helps in alleviating symptoms of depression and fibromyalgia .
Comparison with Similar Compounds
rac 2-Desaminomethyl-2-chloromethyl Milnacipran can be compared with other similar compounds, such as:
Milnacipran: The parent compound, which is a selective norepinephrine and serotonin reuptake inhibitor.
Desvenlafaxine: Another serotonin-norepinephrine reuptake inhibitor used as an antidepressant.
Duloxetine: A compound with similar pharmacological properties, used for depression and anxiety disorders.
The uniqueness of this compound lies in its specific chemical structure and its role as an impurity in Milnacipran formulations .
Properties
CAS No. |
1353644-50-4 |
|---|---|
Molecular Formula |
C₁₅H₂₀ClNO |
Molecular Weight |
265.78 |
Synonyms |
2-(Chloromethyl)-N,N-diethyl-1-phenyl-cyclopropanecarboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
![dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B1142055.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1142056.png)


![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)


